Cas no 67856-00-2 (3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid)
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid
- BS-48109
- 67856-00-2
- 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid
- F76079
-
- MDL: MFCD13178506
- Inchi: 1S/C7H8N2O3/c1-3-2-9-5(7(11)12)4(3)6(8)10/h2,9H,1H3,(H2,8,10)(H,11,12)
- InChI Key: DKGDLTXCXMOWJM-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(N)=O)C(C)=CN1)=O
Computed Properties
- Exact Mass: 168.05349212g/mol
- Monoisotopic Mass: 168.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 96.2Ų
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1102766-250mg |
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid |
67856-00-2 | 98% | 250mg |
$650 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1102766-1g |
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid |
67856-00-2 | 98% | 1g |
$1020 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1102766-2g |
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid |
67856-00-2 | 98% | 2g |
$1760 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1102766-500mg |
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid |
67856-00-2 | 98% | 500mg |
$820 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769382-1g |
3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid |
67856-00-2 | 98% | 1g |
¥3957.00 | 2024-05-04 | |
| eNovation Chemicals LLC | Y1228027-1g |
3-carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid |
67856-00-2 | 95% | 1g |
$330 | 2025-02-24 | |
| Ambeed | A1508145-100mg |
3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid |
67856-00-2 | 95% | 100mg |
$68.0 | 2025-02-25 | |
| Ambeed | A1508145-250mg |
3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid |
67856-00-2 | 95% | 250mg |
$161.0 | 2025-04-17 | |
| Ambeed | A1508145-1g |
3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid |
67856-00-2 | 95% | 1g |
$431.0 | 2025-04-17 | |
| eNovation Chemicals LLC | Y1102766-250mg |
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid |
67856-00-2 | 98% | 250mg |
$650 | 2024-07-28 |
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid Suppliers
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid
Introduction to 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid (CAS No. 67856-00-2)
3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid, identified by the chemical compound code CAS No. 67856-00-2, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a pyrrole core with substituents that include an aminocarbonyl group and a methyl side chain, has garnered attention due to its versatile structural framework and potential applications in drug development and material science.
The molecular structure of 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid consists of a five-membered aromatic ring system, which is a common motif in biologically active molecules. The presence of the aminocarbonyl (–HC=NOH) group at the 3-position and the methyl (–CH₃) group at the 4-position introduces unique reactivity and functionalization possibilities. This structural arrangement makes it a valuable building block for synthesizing more complex derivatives, which can exhibit enhanced pharmacological properties.
In recent years, there has been growing interest in pyrrole derivatives due to their role as key intermediates in the synthesis of various therapeutic agents. The compound’s ability to participate in condensation reactions, nucleophilic substitutions, and other organic transformations makes it particularly useful in medicinal chemistry. For instance, modifications at the 2-position of the pyrrole ring can lead to the formation of heterocyclic compounds with potential antimicrobial, antiviral, or anticancer activities.
One of the most compelling aspects of 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid is its utility in the development of novel drug candidates. Researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways, such as COX-2 and LOX. The aminocarbonyl group can be further functionalized to introduce amide or ester linkages, which are common pharmacophores in drug molecules. Additionally, the methyl substituent can influence electronic properties and metabolic stability, making it a critical factor in optimizing drug-like characteristics.
Recent advancements in computational chemistry have enabled more efficient design and synthesis of pyrrole-based compounds. Molecular modeling studies suggest that derivatives of 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid may interact with biological targets through specific hydrogen bonding interactions facilitated by the aminocarbonyl moiety. This insight has guided the development of libraries of compounds for high-throughput screening, accelerating the discovery process.
The pharmaceutical industry has also leveraged this compound in the synthesis of protease inhibitors, which are crucial for treating viral infections and cancer. By strategically modifying the pyrrole core, researchers have generated compounds that exhibit potent inhibitory activity against target enzymes while maintaining favorable pharmacokinetic profiles. The versatility of 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid as a scaffold underscores its importance in modern drug discovery.
Beyond pharmaceutical applications, this compound has shown promise in material science. Its ability to form coordination complexes with metal ions makes it useful in catalysis and as a ligand for metal-based drugs. The structural features of 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid, particularly the electron-rich pyrrole ring and functionalizable side chains, enable interactions with various metal centers, leading to innovative materials with tailored properties.
In conclusion, 3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid (CAS No. 67856-00-2) represents a fascinating compound with broad utility across multiple scientific disciplines. Its role as an intermediate in drug synthesis and its potential applications in material science highlight its significance. As research continues to uncover new methodologies for functionalizing this scaffold, its importance is expected to grow further, driving innovation in both academic and industrial settings.
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